N,N-dimethyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazin-4-amine
Description
N,N-dimethyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazin-4-amine is a heterocyclic compound featuring a pyridazine core substituted with a dimethylamine group at position 4 and a 4-(methylsulfonyl)piperazinyl moiety at position 4. The methylsulfonyl group on the piperazine ring enhances polarity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives . Its structural framework aligns with compounds explored in antimalarial and kinase inhibitor research, where sulfonyl groups improve binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
N,N-dimethyl-6-(4-methylsulfonylpiperazin-1-yl)pyridazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2S/c1-14(2)10-8-11(13-12-9-10)15-4-6-16(7-5-15)19(3,17)18/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANDWYVPSNXTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazin-4-amine is a novel compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential applications in medicine.
Chemical Structure
The compound is characterized by a complex molecular structure that includes a pyridazine core and a piperazine moiety, which is significant in medicinal chemistry. Its molecular formula is and has a molecular weight of approximately 368.44 g/mol. The presence of the methylsulfonyl group enhances its pharmacological properties, potentially affecting its solubility and metabolic stability.
While specific research on this compound is limited, compounds with similar structures have been studied for their ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer cell proliferation and survival. The proposed mechanism involves binding to the active site of these kinases, disrupting their function, and leading to apoptosis in malignant cells.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Antitumor Activity : Similar compounds have shown promise as antitumor agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting kinases involved in oncogenic signaling pathways.
- Neuropharmacological Effects : Piperazine derivatives are known for their neuropharmacological properties, suggesting potential applications in treating neurological disorders.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key similar compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives | Contains pyrazole ring | Antitumor activity |
| 2-Aminopyridine derivatives | Pyridine core with amino groups | Enzyme inhibitors |
| Piperazine-based compounds | Piperazine ring systems | Neuropharmacological effects |
The unique combination of piperazine and pyrazole functionalities within a pyridazine framework may confer distinct biological properties that warrant further investigation in drug development contexts.
Case Studies
Although specific case studies on this compound are scarce, studies on related compounds provide insight into its potential efficacy:
- Antitumor Studies : Research on pyrazolo[3,4-b]pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that N,N-dimethyl derivatives may exhibit similar effects.
- Kinase Inhibition : Compounds structurally related to this pyridazine derivative have been shown to inhibit specific kinases involved in tumor growth, indicating a promising avenue for further research.
Future Directions
Future research should focus on:
- In Vitro and In Vivo Studies : Comprehensive studies to evaluate the efficacy and safety profile of this compound.
- Mechanistic Studies : Investigating the specific pathways affected by the compound to elucidate its mechanism of action.
- Development of Derivatives : Synthesizing analogs with modified functional groups to enhance potency and selectivity against target enzymes.
Comparison with Similar Compounds
N,N-dimethyl-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-amine
- Structural Difference : Replaces the methylsulfonyl group with a bulkier 2,4,5-trimethylphenylsulfonyl substituent.
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
- Substituents : Pyrazole at position 6 and methylphenylamine at position 3.
N-ethyl-N-methyl-6-(3-methylbenzene-1-sulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
- Core Structure : Tetrahydropyrido-pyrimidine fused ring system.
- Substituents : Combines methylbenzenesulfonyl and phenylpiperazinyl groups.
- Complexity : Higher molecular weight (estimated >500 g/mol) may reduce bioavailability compared to simpler pyridazine derivatives .
Physicochemical and Pharmacological Comparisons
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
